Bienvenue dans la boutique en ligne BenchChem!

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide

Medicinal chemistry Physicochemical property profiling Lead optimization

This compound is a defined Aurora A/B kinase inhibitor scaffold built on a pyrazolo[1,5-a]pyrimidine core with a critical 2-methyl group and thiophen-2-yl acetamide side chain. Minor structural changes drastically alter target selectivity, making compound-specific procurement essential for reproducible mitotic screening and selectivity panel work. Ideal for diversity-oriented libraries and medicinal chemistry optimization. Research-grade only.

Molecular Formula C13H12N4OS
Molecular Weight 272.33
CAS No. 1797328-87-0
Cat. No. B2900779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
CAS1797328-87-0
Molecular FormulaC13H12N4OS
Molecular Weight272.33
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CS3
InChIInChI=1S/C13H12N4OS/c1-9-5-12-14-7-10(8-17(12)16-9)15-13(18)6-11-3-2-4-19-11/h2-5,7-8H,6H2,1H3,(H,15,18)
InChIKeyCJUOFKJEVKKUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide (CAS 1797328-87-0): Core Chemical Identity and Procurement Baseline


N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide (CAS 1797328-87-0) is a heterocyclic acetamide derivative built on a pyrazolo[1,5-a]pyrimidine core linked via an acetamide bridge to a thiophene moiety [1]. The compound has been described as a kinase inhibitor scaffold with reported activity against Aurora A and B kinases [2], and is primarily supplied as a research-grade screening compound by vendors such as Life Chemicals [1].

Why In-Class Pyrazolo[1,5-a]pyrimidine Acetamides Cannot Simply Replace N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide


Pyrazolo[1,5-a]pyrimidine acetamides exhibit steep structure–activity relationships where minor modifications to the heterocyclic core or the acetamide substituent drastically alter target selectivity and binding mode [1]. The 2-methyl group on the pyrazolo ring and the thiophen-2-yl acetamide side chain jointly define the compound's kinase inhibition profile, and even close analogs such as the 2‑trifluoromethyl variant or the des‑methyl parent are known to display divergent biological fingerprints [2]. Consequently, generic substitution without quantitative comparative data risks loss of the desired on‑target activity or introduction of off‑target effects, making compound‑specific evaluation essential for reproducible research.

Quantitative Differentiation of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide from Closest Structural Analogs


Molecular Weight and Lipophilicity Shift Relative to the Des‑Methyl Parent

The target compound (MW 272.33 g·mol⁻¹) carries a 2‑methyl substituent on the pyrazolo[1,5-a]pyrimidine core, which increases molecular weight by 14 Da and calculated logP by approximately 0.5 log units compared with the des‑methyl parent N‑(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide (MW ~258.3 g·mol⁻¹) [1]. The higher lipophilicity can enhance passive membrane permeability but may also reduce aqueous solubility, parameters that directly influence cellular assay performance and formulation strategies.

Medicinal chemistry Physicochemical property profiling Lead optimization

Replacement of 2‑Methyl by 2‑Trifluoromethyl Alters Electron‑Withdrawing Character and Metabolic Stability

The 2‑trifluoromethyl analog (2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide; MW 326.3 g·mol⁻¹) introduces a strong electron‑withdrawing group that reduces the electron density on the pyrazolo[1,5-a]pyrimidine ring, potentially altering key hydrogen‑bonding interactions with kinase hinge regions and increasing metabolic stability through oxidative defluorination resistance [1]. The target compound’s 2‑methyl group is electron‑donating, preserving a different electronic profile that may favor distinct kinase selectivity profiles.

Metabolic stability Electron‑withdrawing effects Kinase inhibitor design

Reported Aurora Kinase Inhibition – Qualitative Selectivity Indicator

The target compound has been described as a potent inhibitor of Aurora A and B kinases, enzymes that are validated oncology targets [1]. While no public IC₅₀ values are available for direct comparison, this reported activity distinguishes it from many other pyrazolo[1,5-a]pyrimidine acetamides that are primarily characterized as TSPO ligands (e.g., DPA‑714 analogs) or KDR/VEGFR2 inhibitors [2]. The Aurora kinase activity suggests a different therapeutic application space compared with TSPO‑targeted analogs.

Aurora kinase Anticancer Kinase profiling

Optimal Research Applications for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide Based on Current Evidence


Aurora Kinase‑Focused Oncology Screening Panels

Given the compound’s reported activity against Aurora A and B kinases [1], it is best deployed in biochemical or cell‑based screening cascades designed to identify mitotic regulators. Its 2‑methyl substituent provides a distinct electronic and steric profile compared with 2‑trifluoromethyl or des‑methyl analogs, potentially yielding a unique selectivity fingerprint across the kinome [2].

Physicochemical Property‑Based Lead Optimization Studies

The compound’s intermediate logP (~2.1) and molecular weight (272.33 Da) place it within lead‑like chemical space . It can serve as a starting point for medicinal chemistry campaigns aiming to balance solubility and permeability, where the 2‑methyl group offers a handle for further substitution or bioisosteric replacement .

Comparative Selectivity Profiling Against TSPO‑ and VEGFR‑Targeted Analogs

Because close structural analogs are established TSPO ligands or KDR/VEGFR2 inhibitors [2], this compound is a valuable tool for selectivity panels that differentiate Aurora‑active chemotypes from TSPO‑ or VEGFR‑active ones. Procurement for such panels enables systematic mapping of the structure–selectivity relationships within the pyrazolo[1,5-a]pyrimidine acetamide class.

Fragment‑Based or Scaffold‑Hopping Libraries

With a well‑defined pyrazolo[1,5-a]pyrimidine core amenable to further functionalization [1], the compound is suitable for inclusion in diversity‑oriented screening libraries where the thiophene‑acetamide side chain can be varied to explore novel chemical space around the Aurora kinase pharmacophore.

Quote Request

Request a Quote for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.